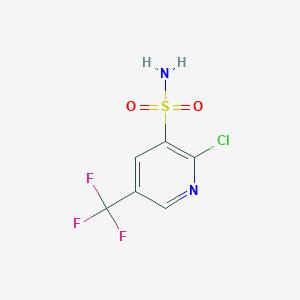

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide

Overview

Description

2-Chloro-5-trifluoromethylpyridine is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 .

Synthesis Analysis

2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis

The SMILES string of 2-Chloro-5-trifluoromethylpyridine is FC(F)(F)c1ccc(Cl)nc1 . The InChI is 1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .Chemical Reactions Analysis

2-Chloro-5-trifluoromethylpyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .Physical And Chemical Properties Analysis

2-Chloro-5-trifluoromethylpyridine is a white to yellowish crystalline low melting solid . It has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications

Agrochemicals Synthesis

TFMP derivatives, including 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide , are extensively used in the synthesis of agrochemicals. They serve as intermediates in the production of compounds that protect crops from pests . For instance, fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market, and since then, numerous TFMP-containing agrochemicals have been developed .

Pharmaceutical Intermediates

In the pharmaceutical industry, TFMP derivatives are valuable intermediates for synthesizing drugs. The unique physicochemical properties imparted by the fluorine atoms make these compounds particularly effective in drug development . They contribute to the creation of medications with enhanced efficacy and stability.

Veterinary Medicine

Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments for animals, improving the health and productivity of livestock . This includes both therapeutic and preventive medicines.

Organic Synthesis Research

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid amide: can be used as a model substrate in organic synthesis research to explore regioexhaustive functionalization . This research can lead to the discovery of new synthetic pathways and the development of novel organic compounds.

Material Science

The incorporation of TFMP derivatives into materials can enhance their properties, such as thermal stability and chemical resistance. This makes them suitable for use in advanced material applications, including electronics and coatings .

Safety and Hazards

2-Chloro-5-trifluoromethylpyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3, and it may cause respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridines, such as 2-Chloro-5-trifluoromethylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action. Generally, the compound would bind to its target, leading to a change in the target’s function. The trifluoromethyl group could potentially enhance binding affinity or selectivity .

Pharmacokinetics

The trifluoromethyl group is often added to improve metabolic stability, and pyridine is a common scaffold in drugs, suggesting the compound might have favorable adme properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light or air .

properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-5-4(15(11,13)14)1-3(2-12-5)6(8,9)10/h1-2H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUGCJLKPWAEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230182 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

CAS RN |

1208081-89-3 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)

![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)

![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)